2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is a synthetic compound belonging to the class of esters. It is structurally characterized by the presence of hexadecanoate groups attached to a glycerol backbone. This compound is often used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate typically involves the esterification of glycerol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of glycerol and hexadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve high yields of the ester product.
Chemical Reactions Analysis
Types of Reactions
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Hexadecanoic acid and glycerol.
Reduction: Hexadecanol and glycerol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is widely used in scientific research, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In lipid metabolism studies and as a tracer in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Glyceryl tripalmitate: Similar in structure but lacks the isotopic labeling.
Hexadecanoic acid, 2,3-dihydroxypropyl ester: Another ester of glycerol and hexadecanoic acid.
Uniqueness
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of carbon-13 isotopes allows for precise tracking and analysis in various biochemical pathways.
Properties
Molecular Formula |
C51H98O6 |
---|---|
Molecular Weight |
810.3 g/mol |
IUPAC Name |
2,3-di((213C)hexadecanoyloxy)propyl (213C)hexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43+1,44+1,45+1 |
InChI Key |
PVNIQBQSYATKKL-HTJTZAHUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2]C(=O)OCC(COC(=O)[13CH2]CCCCCCCCCCCCCC)OC(=O)[13CH2]CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.